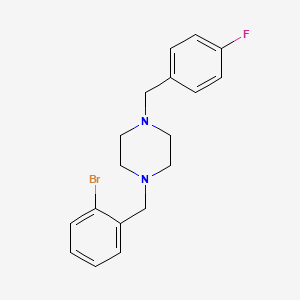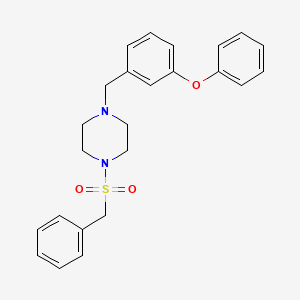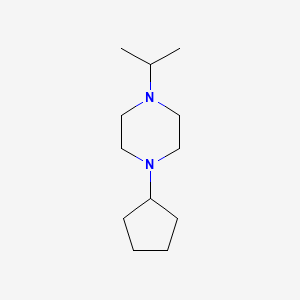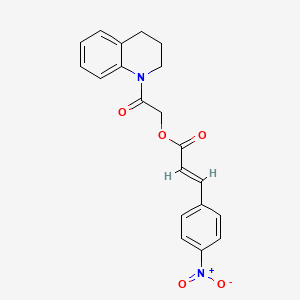![molecular formula C20H19N3O4S2 B10878874 N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10878874.png)
N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a thiadiazole ring, a sulfanyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting an amine with an acyl chloride or anhydride.
Final Coupling: The final step involves coupling the thiadiazole derivative with the acetamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the acetamide moiety, potentially leading to ring opening or amine formation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced thiadiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituents introduced.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The thiadiazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications.
Medicine
Drug Development: The compound’s unique structure allows it to interact with various biological targets, making it a potential lead compound in drug discovery.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole ring and the sulfanyl group are particularly important for binding to these targets, often through hydrogen bonding, van der Waals interactions, or covalent bonding. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide: can be compared with other thiadiazole derivatives such as:
Uniqueness
The presence of both the 3,5-dimethoxyphenyl group and the acetamide moiety in this compound provides unique electronic and steric properties that can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for various applications.
属性
分子式 |
C20H19N3O4S2 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
N-(4-acetylphenyl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19N3O4S2/c1-12(24)13-4-6-15(7-5-13)21-18(25)11-28-20-23-22-19(29-20)14-8-16(26-2)10-17(9-14)27-3/h4-10H,11H2,1-3H3,(H,21,25) |
InChI 键 |
WCEPPTODLXNMTF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C3=CC(=CC(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10878805.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878809.png)



![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B10878831.png)
![(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878834.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10878835.png)
![1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878847.png)
![3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878852.png)
![N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide](/img/structure/B10878859.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10878862.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10878870.png)
